molecular formula C14H9NO3 B1353792 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20877-86-5

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1353792
CAS No.: 20877-86-5
M. Wt: 239.23 g/mol
InChI Key: JXLXUQZYJCFIGY-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the nitrogen atom. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysts. This method employs chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycles in modest to good chemical yields under mild reaction conditions . Another method involves multicomponent reactions, such as the reaction between alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like human leucocyte elastase and C1r serine protease . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and diverse range of applications across multiple fields.

Biological Activity

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound belonging to the oxazine family. Its structure features a fused benzene and oxazine ring, with a phenyl group attached to the nitrogen atom. This compound has garnered attention due to its diverse applications in chemistry, biology, and medicine.

The molecular formula of this compound is C₁₃H₉N₁O₂, and it has a molecular weight of 215.22 g/mol. The compound exhibits a range of chemical behaviors, including oxidation and reduction reactions. It can be synthesized through various methods, including cyclization of N-(2-alkynyl)aryl benzamides under mild conditions.

The biological activity of this compound primarily involves its interaction with specific cell lines. Notably, it has shown significant inhibitory effects on breast cancer-derived cell lines such as MCF-7 and HCC1954. The compound appears to interfere with the cell cycle or other growth-related pathways, resulting in inhibited cell proliferation.

Targeted Cell Lines

Cell LineTypeEffect
MCF-7Breast CancerInhibition of proliferation
HCC1954Breast CancerInhibition of proliferation

Biochemical Interactions

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. It has been shown to bind to human leucocyte elastase and C1r serine protease, indicating its potential as an enzyme inhibitor. The ability to inhibit these enzymes suggests potential therapeutic applications in inflammatory diseases and cancer treatment.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as its activity against fungal strains like Candida albicans.

Additionally, this compound has shown promising antiviral activity against viruses such as the varicella-zoster virus (VZV) and respiratory syncytial virus (RSV). The observed antiviral effects suggest that it may inhibit viral replication or interfere with viral entry into host cells .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound induced apoptosis in breast cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent inhibition of cell growth in both MCF-7 and HCC1954 cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Bacillus cereus. The minimal inhibitory concentration (MIC) was determined to be 0.625 mg/mL, demonstrating significant antibacterial properties that could be harnessed for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation–cyclization reactions. For example, condensation of 2-naphthol with benzaldehyde and urea under acidic conditions produces oxazine derivatives . Optimizing catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., ethanol under reflux) can improve cyclization efficiency. Reaction time (typically 6–12 hours) and temperature (80–100°C) are critical variables affecting yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify aromatic proton environments and carbonyl groups.
  • FT-IR : Confirm the presence of C=O (1670–1750 cm1^{-1}) and C-O-C (1200–1300 cm1^{-1}) stretches.
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodology : In vitro assays (e.g., COX-2 inhibition or IL-6 suppression) are used to assess anti-inflammatory potential. For example, structurally similar oxazine derivatives exhibit IC50_{50} values in the micromolar range . Dose-response studies and molecular docking (e.g., AutoDock Vina) can validate target interactions .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodology : Replace volatile solvents (e.g., toluene) with ionic liquids or water under microwave-assisted conditions to reduce reaction time (from hours to minutes) and energy consumption. Catalytic systems like montmorillonite K10 clay can enhance atom economy . Life-cycle assessment (LCA) tools quantify environmental impact reductions .

Q. What mechanistic insights explain competing side reactions during oxazine ring formation?

  • Methodology : Use kinetic studies (e.g., in situ FT-IR monitoring) to identify intermediates. Computational modeling (Gaussian09 with DFT/B3LYP) can map energy barriers for pathways like imine vs. enamine formation. Side products (e.g., Schiff bases) are minimized by controlling pH and stoichiometry of urea .

Q. How do substituent effects on the phenyl ring influence biological activity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups. Compare their bioactivity via SAR analysis. For instance, fluorinated derivatives (e.g., 5,6-difluoro analogs) show enhanced metabolic stability in pharmacokinetic studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein binding. QSAR models trained on oxazine derivatives identify critical descriptors (e.g., logP, polar surface area) for blood-brain barrier permeability .

Q. How does the compound behave under oxidative stress conditions in environmental interfaces?

  • Methodology : Surface-enhanced Raman spectroscopy (SERS) tracks degradation products on indoor surfaces (e.g., silica nanoparticles). LC-MS/MS identifies hydroxylated or cleaved metabolites under UV/ozone exposure .

Q. Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

  • Analysis : Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), and compound purity (>95% by HPLC required). Cross-laboratory validation using CLSI guidelines resolves inconsistencies .

Q. How can researchers reconcile divergent spectral data for this compound?

  • Methodology : Standardize solvent systems (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature during NMR acquisition. Reference databases (SciFinder, Reaxys) provide benchmark spectra for comparison. Collaborative inter-laboratory studies validate anomalous peaks .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact. Emergency procedures include ethanol rinses for skin exposure and activated charcoal for ingestion. SDS documentation must align with GHS classification .

Properties

IUPAC Name

1-phenyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXUQZYJCFIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450153
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-86-5
Record name N-Phenylisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20877-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The novel 1,2-diphenylquinolones of formula IV, where m is the integer 0, are prepared by three methods. In a first method the 1,2-diphenylquinolones (IV, m=0) are prepared by reaction of an appropriate N-phenylisatoic anhydride with an appropriate lower-alkyl benzoylacetate, hydrolysis of the resulting 1,2-phenylquinolone-3-carboxylate to the corresponding 3-carboxy compound and pyrolytic elimination of the carboxyl group. In a second method the 1,2-diphenylquinolones (IV, m=0) are prepared by reaction of an appropriate N-phenylisatoic anhydride with sodium methylsulfinylmethide (hereinafter dimsyl sodium), and reaction of the methylsulfinylacetophenone so obtained with an appropriate benzaldehyde. The N-phenylisatoic anhydride is prepared by reacting an appropriate 2-bromo (or chloro)benzoic acid with an appropriate aniline and reacting the resulting anthranilic acid with ethyl chloroformate. These steps are illustrated by the following equations: ##STR8##
[Compound]
Name
2-bromo (or chloro)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

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